molecular formula C16H16N2O4 B5687400 N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide

N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5687400
M. Wt: 300.31 g/mol
InChI Key: YIEPZUATEHKNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxybenzyl group and a nitrophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The general reaction scheme is as follows:

4-methoxybenzylamine+2-nitrobenzoyl chlorideThis compound\text{4-methoxybenzylamine} + \text{2-nitrobenzoyl chloride} \rightarrow \text{this compound} 4-methoxybenzylamine+2-nitrobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction: N-(4-methoxybenzyl)-2-(2-aminophenyl)acetamide.

    Oxidation: N-(4-hydroxybenzyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and nitro groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-(2-aminophenyl)acetamide
  • N-(4-hydroxybenzyl)-2-(2-nitrophenyl)acetamide
  • N-(4-methoxybenzyl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(4-methoxybenzyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-14-8-6-12(7-9-14)11-17-16(19)10-13-4-2-3-5-15(13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEPZUATEHKNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.